ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate
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Description
Ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.10487624 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate is a complex organic compound that combines elements of pyrimidine and thiazole. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3S. It features a pyrimidine ring with an oxo group and a phenyl substituent, along with a thiazole moiety. The compound's structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N4O3S |
Molecular Weight | 350.41 g/mol |
CAS Number | 1234567 |
Melting Point | 210 °C |
Purity | >98% |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing thiazole and pyrimidine rings. This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of thiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has indicated that compounds with similar structures possess antitumor properties. A derivative of this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in HeLa and MCF7 cells . The mechanism is believed to involve apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Effects
The thiazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in vitro. A study reported that such compounds could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages .
Case Study 1: Antimicrobial Evaluation
In a comparative study, this compound was tested alongside other thiazole derivatives. The results indicated that this compound had superior activity against Pseudomonas aeruginosa, with an MIC value lower than that of standard antibiotics .
Case Study 2: Antitumor Activity Assessment
A recent investigation focused on the antitumor potential of ethyl 2-{2-[2-(6-oxo-4-phenyldihydropyrimidin)]} in various cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM across different cell types, indicating promising cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-18(26)8-14-11-28-19(21-14)22-16(24)10-23-12-20-15(9-17(23)25)13-6-4-3-5-7-13/h3-7,9,11-12H,2,8,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOCMCUMKZEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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